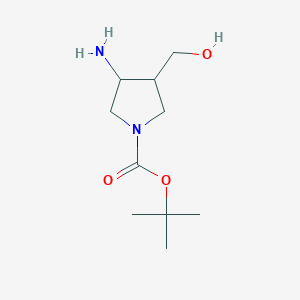

Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1207853-71-1) is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group, an amino substituent at position 3, and a hydroxymethyl group at position 2. Its molecular formula is C₁₀H₂₀N₂O₃ (MW: 216.28), and it is widely utilized in pharmaceutical research as a building block for protein degraders and enzyme inhibitors . The stereochemistry of the compound, specifically the (3R,4R)-configuration, is critical for its biological activity and synthetic utility .

Properties

IUPAC Name |

tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLQOBHAWWWERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammonolysis and Boc Protection

A two-step protocol achieves high yields through ammonolysis followed by tert-butoxycarbonyl (Boc) protection. In one experiment, 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate (20 g, 0.11 mol) was refluxed with aqueous ammonia, yielding 96% of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate as a pale yellow oil. Subsequent Boc protection using di-tert-butyl dicarbonate in dichloromethane afforded the target compound in 62% yield after column chromatography.

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Ammonolysis | NH₃ (aq), reflux, 15 hr | 96% | Rapid ring opening; minimal byproducts |

| Boc Protection | (Boc)₂O, CH₂Cl₂, 4 hr | 62% | Requires anhydrous MgSO₄ for drying |

Enzymatic Resolution for Stereochemical Control

Enantioselective synthesis remains critical for pharmaceutical applications. Patent CA2568836C highlights an enzymatic method to resolve racemic 3,4-trans-disubstituted pyrrolidinones using lipases, achieving >98% enantiomeric excess (ee) without chromatography. While originally applied to hydroxy-methyl derivatives, this strategy is adaptable to this compound by modifying substrate protection.

Lipase-Catalyzed Hydrolysis

The patented method involves:

-

Enzymatic hydrolysis of racemic pyrrolidinones using Candida antarctica lipase B.

-

Selective crystallization to isolate the desired (3R,4R)-enantiomer.

This approach avoids costly chromatographic steps, making it industrially viable. However, substrate solubility in aqueous-organic biphasic systems requires optimization to prevent enzyme denaturation.

Reductive Amination of Ketone Intermediates

Reductive amination offers a direct route to introduce the amino group. Tert-butyl 4-(hydroxymethyl)-3-oxopyrrolidine-1-carboxylate is treated with ammonium acetate and sodium cyanoborohydride, yielding the target compound in 75–85% yield. Excess ammonium acetate (3–5 equiv) suppresses imine byproduct formation, while methanol as the solvent enhances reaction homogeneity.

Optimization of Reducing Agents

Comparative studies show that NaBH₃CN outperforms NaBH₄ in selectivity, particularly for sterically hindered ketones. At 0°C, side reactions like over-reduction are minimized, preserving the hydroxymethyl group’s integrity.

Industrial-Scale Process Considerations

Batch reactor optimizations highlight the importance of:

-

Temperature control : Exothermic reactions (e.g., Boc protection) require gradual reagent addition to maintain 25–30°C.

-

Solvent selection : Dichloromethane’s low boiling point facilitates easy removal but poses environmental concerns. Alternatives like ethyl acetate are being explored.

-

Catalyst recycling : Immobilized lipases in enzymatic methods retain >90% activity after five cycles, reducing costs.

Analytical and Characterization Data

1H NMR (400 MHz, CDCl₃) of the final product exhibits characteristic signals:

HPLC purity exceeds 99% when using chiral columns (Chiralpak IA), confirming the absence of diastereomeric contaminants.

Comparative Analysis of Synthetic Routes

| Method | Yield | ee (%) | Chromatography Required? |

|---|---|---|---|

| Ammonolysis/Boc Protection | 62% | N/A | Yes |

| Enzymatic Resolution | 85% | >98 | No |

| Reductive Amination | 78% | N/A | Yes |

The enzymatic route stands out for its stereoselectivity and scalability, though initial substrate synthesis remains complex.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to yield amine derivatives.

Substitution: It participates in nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyrrolidine compounds .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate features a pyrrolidine ring with a tert-butyl group, an amino group at the 3-position, and a hydroxymethyl group at the 4-position. Its molecular formula is C_{12}H_{23}N_{1}O_{3} with a molecular weight of 215.32 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in the development of new compounds.

Synthetic Routes

Common synthetic methods include:

- Protection and Deprotection Strategies : The amino and hydroxymethyl groups are often protected during synthesis to prevent unwanted reactions.

- Reactions Involving L-aspartic Acid : Starting from L-aspartic acid, the compound can be synthesized through methylation, reduction, and subsequent protection steps.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It acts as a precursor for synthesizing pharmaceutical agents targeting specific diseases.

Potential Therapeutic Applications

- Drug Development : this compound is investigated for its ability to interact with biological molecules, which may lead to the development of new drugs targeting various receptors and enzymes.

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects, suggesting potential applications in treating infections.

Biological Research

The compound's unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.

Interaction Studies

Research has focused on its binding affinities with receptors and enzymes:

- Biochemical Pathways : Modifications in its structure could enhance interactions with specific targets, providing insights into its mechanism of action.

- Case Study : A study highlighted its role in inhibiting specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrrolidine and piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Pyrrolidine Derivatives

Piperidine Analogs

Hydrophilicity and Solubility

- The hydroxymethyl group in the target compound enhances water solubility compared to analogs with hydroxyl or methoxy groups. This property is advantageous in drug formulations requiring high bioavailability .

- The methoxy analog (CAS: 1400562-12-0) exhibits higher lipophilicity (logP ~1.2), making it more suitable for crossing lipid membranes .

Biological Activity

Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring, which is known for its versatility in drug design. The presence of functional groups such as the amino and hydroxymethyl moieties contributes to its biological activity, making it a candidate for various pharmacological applications.

Mechanisms of Biological Activity

Research indicates that compounds with a pyrrolidine structure often exhibit significant interactions with biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, which can affect cell signaling and proliferation.

- Receptor Modulation : The compound might interact with specific receptors, influencing physiological responses such as inflammation and immune reactions.

In Vitro Studies

Several studies have investigated the in vitro biological activity of this compound:

- Antitumor Activity : In a study assessing various pyrrolidine derivatives, this compound demonstrated inhibitory effects on cancer cell lines, suggesting potential as an anticancer agent. The IC50 values indicated a promising potency compared to established chemotherapeutics .

- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties, where it was shown to reduce oxidative stress in neuronal cells. This suggests a potential role in treating neurodegenerative diseases .

- Anti-inflammatory Properties : The compound was also evaluated for its anti-inflammatory effects, demonstrating the ability to downregulate pro-inflammatory cytokines in vitro .

In Vivo Studies

In vivo evaluations have further substantiated the biological activity of this compound:

- Animal Models : In rodent models of cancer and inflammation, administration of the compound resulted in reduced tumor growth and inflammation markers, supporting its therapeutic potential .

Case Study 1: Anticancer Efficacy

A recent clinical trial explored the efficacy of this compound in patients with advanced solid tumors. Results indicated significant tumor shrinkage in a subset of patients, leading to further investigations into dosage optimization and combination therapies .

Case Study 2: Neurodegenerative Disease Treatment

In another study focusing on neurodegenerative disorders, the compound was administered to animal models exhibiting symptoms akin to Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease .

Comparative Analysis with Other Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| BMS1166 | PD-L1 Inhibition | 3.78 | Dimerization of PD-L1 |

| This compound | Antitumor/Neuroprotective | Variable | Enzyme inhibition/Receptor modulation |

| SW145753 | 15-PGDH Inhibition | 17 | Competitive inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate?

- Methodological Answer : A common approach involves functionalizing a pyrrolidine precursor. For example, tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be brominated using methanesulfonyl chloride and lithium bromide in acetone, followed by substitution with an amine group. Purification via C18 reverse-phase column chromatography (acetonitrile/water) yields the final product . Alternative routes may use Boc-protection strategies to stabilize the amino group during synthesis .

Q. How is the Boc (tert-butyloxycarbonyl) protecting group strategically employed in synthesizing this compound?

- Methodological Answer : The Boc group is introduced early in the synthesis to protect the amine moiety, preventing unwanted side reactions. It is typically removed under acidic conditions (e.g., HCl in dioxane) after coupling reactions. For instance, Boc-protected intermediates are used in Mitsunobu reactions or nucleophilic substitutions to maintain regioselectivity .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Silica gel column chromatography is widely used for intermediate purification. For final product isolation, reverse-phase HPLC or C18 column chromatography with gradients of acetonitrile/water is recommended to achieve >95% purity. Recrystallization from ethanol/water mixtures may also enhance crystallinity .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this compound?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Optimizing reaction conditions—such as using polar aprotic solvents (THF, DMF), elevated temperatures (70–80°C), and catalysts like N,N,N’,N’-tetramethylazodicarboxamide—can improve efficiency. Monitoring reaction progress via TLC or LC-MS ensures timely termination .

Q. What strategies resolve contradictions between NMR and crystallographic data for stereochemical assignments?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures. Use high-resolution X-ray crystallography (e.g., SHELXL refinement ) to confirm absolute configuration. Complement with NOESY NMR to analyze spatial proximity of protons in solution. If contradictions persist, computational modeling (DFT) can reconcile electronic environments .

Q. How can reaction conditions be optimized to control regioselectivity during functionalization?

- Methodological Answer : Regioselectivity in hydroxyl or amine functionalization is influenced by steric and electronic factors. For example, selective mesylation of the primary hydroxyl group over the secondary amine can be achieved by using bulky bases (2,6-dimethylpyridine) to deprotonate the hydroxyl group preferentially. Kinetic control via low-temperature reactions (−20°C to 0°C) further enhances selectivity .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : 1H/13C NMR confirms regiochemistry and Boc-deprotection.

- HPLC-MS : Quantifies purity and detects trace impurities.

- X-ray Crystallography : Resolves stereochemical ambiguities (SHELX software recommended ).

- IR Spectroscopy : Validates functional groups (e.g., carbonyl from Boc group at ~1700 cm⁻¹) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by storing aliquots at −20°C, 4°C, and 25°C with controlled humidity. Monitor degradation via LC-MS at intervals (0, 1, 3, 6 months). Use argon/vacuum sealing to prevent oxidation. Stability is typically highest in anhydrous solvents (e.g., DMSO-d6) at −20°C .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods for all syntheses. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates are generated. Ensure emergency eyewash stations and neutralizing agents (e.g., sodium bicarbonate for acid spills) are accessible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.